molecular formula C20H26N2O5S B1666765 Alacepril CAS No. 74258-86-9

Alacepril

Cat. No.: B1666765
CAS No.: 74258-86-9
M. Wt: 406.5 g/mol
InChI Key: FHHHOYXPRDYHEZ-COXVUDFISA-N
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Mechanism of Action

Target of Action

Alacepril is an angiotensin-converting enzyme (ACE) inhibitor . ACE is a central component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance in the body .

Mode of Action

This compound, after entering the body, undergoes deacetylation, losing a molecule similar to the amino acid phenylalanine, which transforms it into captopril . Captopril then exerts its blood pressure-lowering effect through two primary mechanisms :

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE, this compound reduces the formation of angiotensin II, a potent vasoconstrictor, and increases the level of bradykinin, a vasodilator . This combination of effects leads to the dilation of blood vessels, thereby reducing blood pressure .

Pharmacokinetics

After administration, this compound is converted into desacetyl-alacepril by acetylase. Desacetyl-alacepril is then converted into captopril to exert its therapeutic effect . Compared with captopril, this compound has a longer half-life . The peak plasma concentrations of the prodrugs like this compound are generally observed at around 1 hour, and those of the diacid metabolites at about 2 to 4 hours .

Result of Action

The primary result of this compound’s action is the lowering of blood pressure. This is achieved through the dilation of blood vessels, which reduces vascular resistance and thus decreases blood pressure . This compound is primarily used to treat hypertension, and in some cases, renovascular hypertension .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, it has been found that ACE inhibitors like this compound can inhibit oxygen radical production and generation by bronchoalveolar lavage cells from both young and aged guinea pigs in a dose-dependent manner . This suggests that the patient’s age and oxidative stress levels could potentially influence the efficacy of this compound. Furthermore, the presence of other medications, particularly other blood pressure-lowering classes of medications like thiazide diuretics, can maximize its effectiveness .

Biochemical Analysis

Biochemical Properties

Alacepril plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . Additionally, this compound prevents the breakdown of bradykinin, a vasodilator peptide that naturally relaxes blood vessels . The interaction of this compound with ACE results in decreased blood pressure and improved cardiovascular function .

Cellular Effects

This compound influences various cellular processes, particularly in endothelial cells. It has been shown to inhibit the expression of adhesion molecules such as intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) on human aortic endothelial cells . This inhibition reduces monocyte adherence to endothelial cells, thereby exerting anti-inflammatory and anti-atherogenic effects . This compound also reduces the production of reactive oxygen species (ROS) in endothelial cells, further contributing to its protective effects on the vascular system .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to captopril and desacetylthis compound in vivo . Captopril inhibits ACE, leading to reduced levels of angiotensin II and increased levels of bradykinin . This dual action results in vasodilation and decreased blood pressure. Additionally, this compound’s metabolites inhibit the sympathetic nervous system, contributing to its antihypertensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and sustained effects over time. Studies have demonstrated that this compound effectively lowers blood pressure both at rest and during exercise in patients with essential hypertension . Long-term studies indicate that this compound maintains its efficacy in reducing blood pressure and does not significantly affect heart rate response . The plasma concentration of captopril, an active metabolite of this compound, increases gradually with prolonged use, suggesting sustained therapeutic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a chronic heart failure model in dogs, a single dose of 1 to 3 mg of this compound resulted in sustained reduction of preload and afterload . Higher doses of this compound have been associated with increased plasma chymase activity and decreased blood pressure in canine models . Excessive doses may lead to adverse effects such as dizziness and changes in hematocrit levels .

Metabolic Pathways

This compound is metabolized into captopril and desacetylthis compound, which are responsible for its antihypertensive effects . The conversion involves deacetylation, where this compound loses a molecule similar to the amino acid phenylalanine . Captopril then inhibits ACE, reducing the levels of angiotensin II and increasing bradykinin levels . This metabolic pathway is crucial for the therapeutic action of this compound.

Transport and Distribution

This compound and its metabolites are efficiently transported to the arterial wall, where they exert their therapeutic effects . The protein conjugates of this compound facilitate its delivery to tissues, contributing to its long-acting effects . The distribution of this compound within the body ensures its sustained antihypertensive action.

Subcellular Localization

The subcellular localization of this compound and its metabolites is primarily within the endothelial cells of blood vessels . This compound targets the ACE enzyme located on the surface of endothelial cells, where it inhibits the conversion of angiotensin I to angiotensin II . This localization is essential for its vasodilatory and antihypertensive effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alacepril involves the amide formation between S-acetylcaptopril and (S)-tert-butyl 2-amino-3-phenylpropanoate . The reaction is completed by deprotection with trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves precise control of reaction conditions, such as temperature, pH, and solvent use, to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfhydryl group, leading to the formation of disulfides.

    Reduction: The compound can be reduced to its corresponding thiol form.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially involving the sulfhydryl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alacepril has a wide range of scientific research applications:

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHHOYXPRDYHEZ-COXVUDFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048576
Record name Alacepril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74258-86-9
Record name Alacepril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74258-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alacepril [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074258869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alacepril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALACEPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39TL7JDPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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